Methyl 4-hydroxypiperidine-3-carboxylate
Overview
Description
Methyl 4-hydroxypiperidine-3-carboxylate: is a piperidinecarboxylate ester that is the methyl ester of 4-hydroxypiperidine-3-carboxylic acid . It is a versatile compound with various applications in research and industry . The molecular formula of this compound is C7H13NO3, and it has a molecular weight of 159.18 g/mol .
Mechanism of Action
Target of Action
Methyl 4-hydroxypiperidine-3-carboxylate is a versatile compound with various applications . It has been found to have antiproliferative activity against several cancer cell lines It is known that the compound has a role as a metabolite , which suggests it may interact with various enzymes and receptors within the body.
Mode of Action
It is known to have antiproliferative activity, suggesting it may inhibit cell growth and division
Biochemical Pathways
Given its role as a metabolite , it is likely involved in various metabolic processes. Its antiproliferative activity suggests it may impact pathways related to cell growth and division .
Result of Action
This compound has been found to exhibit antiproliferative activity against several cancer cell lines . This suggests that the compound may induce cell cycle arrest, inhibiting cell growth and division.
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxypiperidine-3-carboxylate plays a significant role in biochemical reactions, particularly as a metabolite . It interacts with various enzymes and proteins, including tyrosinase, an enzyme involved in melanin production Additionally, its role as a secondary alcohol and piperidinecarboxylate ester further highlights its biochemical versatility .
Cellular Effects
This compound influences cellular processes by inhibiting tyrosinase activity, which affects melanin production in skin cells This inhibition can lead to reduced melanin synthesis, making it a candidate for cosmetic applications
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as tyrosinase . This binding inhibits the enzyme’s activity, leading to decreased melanin production. Additionally, its role as a secondary alcohol may involve enzyme inhibition or activation, contributing to its diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that maintaining the compound at -20°C helps preserve its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit tyrosinase activity without causing adverse effects. Higher doses could potentially lead to toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways as a metabolite . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active investigation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypiperidine-3-carboxylate can be synthesized through the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxypiperidine-3-carboxylic acid: The parent compound from which the ester is derived.
Methyl 4-hydroxypiperidine-2-carboxylate: A similar ester with a different substitution pattern on the piperidine ring.
4-Hydroxypiperidine-3-carboxamide: An amide derivative with different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester group on the piperidine ring, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-hydroxypiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOGWNKGUKQZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519840 | |
Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959958-24-8 | |
Record name | Methyl 4-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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